Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)-
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Overview
Description
Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- is a chemical compound with the molecular formula C16H13BrO4. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(m-(p-bromobenzoyl)phenoxy) group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- typically involves the reaction of bromobenzene with phenyl- and p-methoxyphenyl-succinic anhydride in the presence of anhydrous aluminum chloride. This reaction yields a mixture of p-bromobenzoyl-α- and β-phenylpropionic acid . The reaction conditions include stirring the mixture at elevated temperatures, followed by crystallization from ether to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-bromobenzoic acid using alkaline potassium permanganate.
Reduction: Reduction reactions can convert the bromobenzoyl group to other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
- Oxidation: p-Bromobenzoic acid .
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid derivatives: Such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).
Phenoxypropionic acid derivatives: Such as diclofop and fluazifop.
Uniqueness
Propionic acid, 2-(m-(p-bromobenzoyl)phenoxy)- is unique due to its specific bromobenzoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
74168-06-2 |
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Molecular Formula |
C16H13BrO4 |
Molecular Weight |
349.17 g/mol |
IUPAC Name |
2-[3-(4-bromobenzoyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C16H13BrO4/c1-10(16(19)20)21-14-4-2-3-12(9-14)15(18)11-5-7-13(17)8-6-11/h2-10H,1H3,(H,19,20) |
InChI Key |
LJAZSQIMQZGOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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